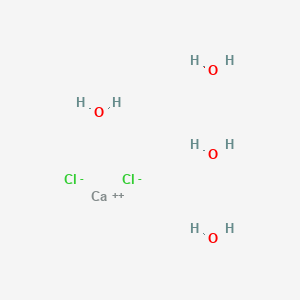

calcium;dichloride;tetrahydrate

Overview

Description

Calcium Chloride Tetrahydrate is an inorganic compound with the chemical formula CaCl2·4H2O . It is a white crystalline solid at room temperature and is highly soluble in water .

Synthesis Analysis

The synthesis of Calcium Chloride Tetrahydrate involves the hydration of Calcium Chloride. The major hydrated forms available at 25 °C are CaCl2·4H2O (82%) and CaCl2·2H2O (18%) . The removal of crystalline water takes place in two consecutive endothermic steps as examined by Thermal Gravimetric Analysis (TGA/DTA) that coincides with the outcome of X-ray diffraction .Molecular Structure Analysis

The crystal structure of Calcium Chloride Tetrahydrate was determined using three-dimensional X-ray diffractometer data . The crystals of CaCl2·4H2O are triclinic, space group P1, with a=6.593 (2), b=6.364(5), c=8.557(3) /~, =97-77(5), fl=93.52(4), andy=110.56 (3) ° . The structure was refined by least-squares calculations to R=0.085 .Chemical Reactions Analysis

The chemical reactions involving Calcium Chloride Tetrahydrate primarily involve its hydration and dehydration processes . The addition of alkaline chlorides contributes to releasing water molecules from the hydration layer of Ca²⁺ ions, which appears to have a determining effect on the behavior of molten CaCl2·4H2O .Physical and Chemical Properties Analysis

Calcium Chloride Tetrahydrate has a high solubility in water which increases with increasing temperatures . Its melting point and heat of fusion were determined using differential scanning calorimetry (DSC) in the temperature range of 0 °C-60 °C . The density and viscosity of molten Calcium Chloride Tetrahydrate in the temperature range of 40 °C-65 °C were also determined .Mechanism of Action

Safety and Hazards

Future Directions

The feasibility of Calcium Chloride Tetrahydrate as a phase-change material has been studied . It has high heat of fusion levels, which allow it to store or release large amounts of energy in melting or freezing processes . This makes it a promising candidate for low-temperature thermochemical energy storage applications .

Properties

IUPAC Name |

calcium;dichloride;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVAQJGGDVQAU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469574 | |

| Record name | AGN-PC-00CUV2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25094-02-4 | |

| Record name | AGN-PC-00CUV2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)

![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)

![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B3333924.png)

![Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-](/img/structure/B3333945.png)